

# The Enigmatic Profile of Aranthol: A Scarcity of Pharmacokinetic Data

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## Compound of Interest

Compound Name: Aranthol

Cat. No.: B3061088

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Despite its documented existence in chemical databases, a comprehensive understanding of the bioavailability and pharmacokinetics of the compound known as **Aranthol**, and its synonyms Methamoctol and 2-methyl-6-(methylamino)heptan-2-ol, remains elusive. An extensive review of publicly available scientific literature and databases reveals a significant absence of research pertaining to its absorption, distribution, metabolism, and excretion (ADME) in any biological system.

While the chemical identity of **Aranthol** is confirmed, with a registered CAS number of 4436-89-9 and a molecular formula of C<sub>9</sub>H<sub>21</sub>NO, the scientific community has yet to publish in-depth studies that would be required to construct a detailed technical guide on its pharmacokinetic properties.[1] Historical chemical dictionaries briefly mention "Methamoctol" as being used in medicine as mucate and hydrochloride salts and as a medical diagnostic reagent, suggesting a potential past clinical or diagnostic application.[2] However, the primary scientific literature lacks the foundational studies necessary to elaborate on these uses.

Currently, there is no available quantitative data to summarize in tabular form regarding key pharmacokinetic parameters such as:

- Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
- Peak Plasma Concentration (C<sub>max</sub>): The maximum concentration of the drug in the blood plasma.

- Time to Peak Concentration (Tmax): The time at which Cmax is observed.
- Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
- Elimination Half-Life ( $t_{1/2}$ ): The time required for the concentration of the drug in the body to be reduced by half.
- Clearance (CL): The volume of plasma cleared of the drug per unit time.

Furthermore, the absence of published research means there are no established experimental protocols to detail. A thorough technical guide would typically include methodologies for preclinical and clinical studies, including details on the study design, subject demographics, dosing regimens, sample collection procedures (e.g., blood, urine), and the analytical methods used for drug quantification (e.g., liquid chromatography-mass spectrometry).

Similarly, without knowledge of the compound's pharmacological target and mechanism of action, it is impossible to delineate any associated signaling pathways. The creation of diagrams to visualize molecular interactions or experimental workflows is therefore not feasible.

In conclusion, while "**Aranthol**" is a recognized chemical entity, the information required to fulfill a request for an in-depth technical guide on its bioavailability and pharmacokinetics is not available in the public scientific domain. Further research and publication of primary data would be necessary to build the body of knowledge required for such a document.

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## References

- 1. SID 172648321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Full text of "The Condensed Chemical Dictionary" [archive.org]

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